N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 896313-06-7
Cat. No.: VC4600142
Molecular Formula: C21H31N5OS
Molecular Weight: 401.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896313-06-7 |
|---|---|
| Molecular Formula | C21H31N5OS |
| Molecular Weight | 401.57 |
| IUPAC Name | N-cycloheptyl-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H31N5OS/c27-19(22-18-12-6-1-2-7-13-18)16-28-21-24-23-20(17-10-4-3-5-11-17)26(21)25-14-8-9-15-25/h8-9,14-15,17-18H,1-7,10-13,16H2,(H,22,27) |
| Standard InChI Key | LSUPTJVUGQFAKW-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Introduction
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.51 g/mol |
| IUPAC Name | N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| SMILES | CCCCCCC(NC(=O)C)S(C1=NNN=C1C2=CC=CC=C2)C3=CN=CC=C3 |
Synthesis Methods
The synthesis of N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic pathway may include:
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Formation of the Triazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
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Introduction of the Pyrrole Group: The pyrrole moiety can be synthesized using standard methods involving the cyclization of α,β-unsaturated carbonyl compounds.
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Final Coupling Reaction: The final step involves coupling the cycloheptyl acetamide with the triazole derivative to form the target compound.
Biological Activity
Research into the biological activities of N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has indicated potential pharmacological properties:
Antimicrobial Activity
Studies have shown that compounds containing triazole and pyrrole moieties exhibit significant antimicrobial activity against various bacterial strains. The sulfanyl group may enhance this activity by improving solubility or facilitating interaction with microbial targets.
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